N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s of enormous significance in the field of drug discovery .
Molecular Structure Analysis
The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .
Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .
Scientific Research Applications
Synthesis and Biological Activity
Research on the synthesis of novel heterocyclic compounds, including variations of dihydropyridazines and isoxazoles, demonstrates the potential for these chemicals in various applications. For instance, Khalifa et al. (2015) explored the synthesis of novel arylazothiazole disperse dyes containing selenium, highlighting their antimicrobial and antitumor activities alongside their use in dyeing polyester fibers. This suggests a broad spectrum of applications for compounds with similar structures in both medical and industrial fields (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Reactivity and Synthesis Techniques
Nikolaenkova et al. (2019) investigated the reactivity of oximes, including those with chlorophenyl substituents, demonstrating the synthesis of complex heterocyclic compounds. This work highlights the versatility of chlorophenyl-based compounds in creating diverse chemical structures with potential utility in drug development and other areas of chemical research (Nikolaenkova, Tikhonov, & Grishchenko, 2019).
Antimicrobial and Antitumor Activities
A study on clubbed quinazolinone and thiazolidinone compounds, incorporating chlorophenyl groups, showed promising in vitro antibacterial and antifungal activities. This indicates the therapeutic potential of structurally related compounds in treating various infections (Desai, Dodiya, & Shihora, 2011).
Anticonvulsant and Muscle Relaxant Activities
Sharma et al. (2013) synthesized derivatives of dihydropyridazinone that exhibited significant anticonvulsant and muscle relaxant activities. This suggests the potential of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide and similar compounds in developing new therapeutic agents for neurological disorders (Sharma, Verma, Sharma, & Prajapati, 2013).
Future Directions
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
Properties
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-methyl-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O3/c1-21-15(22)7-6-13(19-21)16(23)18-9-12-8-14(24-20-12)10-2-4-11(17)5-3-10/h2-8H,9H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIYFZCKECZXTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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